2,3-Dibromopropylazanium;bromide
Description
Significance of Vicinal Dibromides in Organic Synthesis
In organic chemistry, the term "vicinal" (from the Latin vicinus, meaning neighbor) refers to the arrangement of two functional groups on adjacent carbon atoms. wikipedia.org Vicinal dihalides, and specifically vicinal dibromides, are a class of compounds that serve as highly versatile intermediates in a wide range of organic transformations. wikipedia.orgfiveable.me Their utility stems from the reactivity of the carbon-bromine bonds, which can be targeted in various ways to construct new molecular architectures.
One of the most common applications of vicinal dibromides is in elimination reactions to form alkenes and alkynes. fiveable.measkiitians.com Treatment with a suitable base can induce dehydrohalogenation, leading to the formation of a carbon-carbon double or triple bond, a fundamental transformation in organic synthesis. askiitians.com
Furthermore, the bromine atoms in vicinal dibromides are good leaving groups, making them susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, making them key precursors for the synthesis of diols, diamines, and other 1,2-difunctionalized compounds. fiveable.me The stereochemistry of the vicinal dibromide can often be controlled during its synthesis, which is crucial for subsequent stereospecific reactions. fiveable.me The development of modern synthetic methods, including visible-light-mediated photocatalysis, has provided new, less toxic, and more efficient ways to synthesize vicinal dihalides, further enhancing their importance in contemporary chemistry. nih.gov
Role of Primary Amines as Synthons in Advanced Organic Transformations
Primary amines, organic derivatives of ammonia (B1221849) with one hydrogen atom replaced by an alkyl or aryl group, are fundamental building blocks in organic chemistry. researchgate.netnih.gov Their significance lies in the nucleophilic character of the nitrogen atom, which bears a lone pair of electrons, making them reactive towards a wide array of electrophiles. numberanalytics.com This reactivity allows primary amines to serve as crucial synthons for the synthesis of more complex nitrogen-containing compounds, including secondary and tertiary amines, amides, imines, and various heterocyclic systems. numberanalytics.comresearchgate.net
The direct and selective synthesis of primary amines remains a significant challenge, and much research is dedicated to developing novel methods, including the use of ammonia surrogates and catalytic hydroamination reactions. researchgate.netresearchgate.net In industrial contexts, amines are indispensable for the production of polymers, dyes, agrochemicals, and surfactants. researchgate.net Their most prominent role, however, is in the pharmaceutical industry. The amine functional group is a common feature in a vast number of biologically active molecules and approved drugs. numberanalytics.com The ability of the primary amine to be readily derivatized is often exploited in the late-stage modification of complex molecules, such as pharmaceuticals, to fine-tune their biological properties. researchgate.net
Overview of 2,3-Dibromopropylamine Hydrobromide as a Versatile Building Block
2,3-Dibromopropylamine hydrobromide (C₃H₈Br₃N) is a bifunctional compound that combines the reactive properties of both a vicinal dibromide and a primary amine, the latter being present as its hydrobromide salt. nih.govchemimpex.com This salt form enhances the compound's stability, making it a convenient and storable reagent for laboratory use. Its structure allows it to participate in a diverse range of chemical transformations, making it a valuable and versatile building block in modern synthesis.
Table 1: Chemical Properties of 2,3-Dibromopropylamine Hydrobromide
| Property | Value | Reference |
| CAS Number | 6963-32-2 | nih.govsigmaaldrich.com |
| Molecular Formula | C₃H₈Br₃N | nih.govchemimpex.com |
| Molecular Weight | 297.81 g/mol | nih.govchemimpex.com |
| IUPAC Name | 2,3-dibromopropan-1-amine;hydrobromide | nih.gov |
| Appearance | Off-white powder | chemimpex.com |
| SMILES | C(C(CBr)Br)N.Br | nih.gov |
| InChI Key | NQVQUJRBCVAMIL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
The specific history of the discovery and initial synthesis of 2,3-Dibromopropylamine hydrobromide is not extensively documented in readily available literature, suggesting it did not feature in early, large-scale chemical production. It is considered by some suppliers as a "rare and unique" chemical provided for early discovery research, which implies a more modern or specialized origin. sigmaaldrich.com
A plausible synthetic route, indicative of methods available in classical organic chemistry, involves the dibromination of allylamine (B125299), followed by treatment with hydrobromic acid to form the salt. The initial applications would have logically stemmed from its fundamental reactivity as a dual-functional molecule, likely explored in academic settings for creating novel small molecules. Its related, simpler analogs, such as 2-bromoethylamine (B90993) hydrobromide and 3-bromopropylamine (B98683) hydrobromide, have been used historically in the synthesis of heterocycles and other functionalized amines. orgsyn.orgthermofisher.comchemicalbook.com The free base of these bromo-amines can be unstable, as the nucleophilic amine can react with the electrophilic carbon bearing the bromine, making the hydrobromide salt the preferred form for handling and storage. researchgate.net
The synthetic utility of 2,3-Dibromopropylamine hydrobromide has evolved from its role as a simple bifunctional molecule to a sophisticated reagent for constructing complex molecular architectures. The presence of two bromine atoms and an amine group allows for a variety of selective transformations.
Its ability to undergo intramolecular cyclization upon treatment with a strong base is a key feature of its modern utility. This reaction leads to the formation of highly strained but synthetically valuable azetidine (B1206935) derivatives. sigmaaldrich.com For instance, in a process known as strain-release amination, the compound can be used to install an azetidine ring onto secondary amines. sigmaaldrich.com This showcases a significant evolution from simple substitution reactions to complex, ring-forming strategies. Furthermore, its role in facilitating the synthesis of other heterocycles, such as aziridines and larger ring systems through subsequent ring-opening reactions, highlights its advanced applications in creating diverse and valuable chemical entities.
The unique reactivity of 2,3-Dibromopropylamine hydrobromide has led to its application in several prominent areas of chemical research and development. chemimpex.com Its ability to serve as an intermediate in the synthesis of complex molecules makes it a valuable tool for chemists in various fields.
Table 2: Research Applications of 2,3-Dibromopropylamine Hydrobromide
| Research Area | Specific Application | Description | Reference |
| Pharmaceutical Development | Intermediate for Bioactive Molecules | Used in the synthesis of compounds with potential antimicrobial and anticancer properties. The brominated amine structure can be a key pharmacophore. | chemimpex.com |
| Agrochemicals | Pesticide Formulation | Incorporated into the synthesis of certain pesticides for crop protection. | chemimpex.com |
| Polymer Chemistry | Cross-linking Agent | Acts as a cross-linking agent to improve the mechanical stability and properties of polymers used in materials like coatings and adhesives. | chemimpex.com |
| Material Science | Flame-Retardant Compounds | Applied in the development of novel flame-retardant materials, enhancing safety in construction and textiles. | chemimpex.com |
| Organic Synthesis | Synthesis of Heterocycles | Serves as a key building block for creating azetidine and aziridine (B145994) derivatives through cyclization and strain-release amination reactions. | sigmaaldrich.com |
In pharmaceutical development , the compound is a precursor for creating novel drug candidates. The vicinal dibromide and amine functionalities allow for the construction of complex heterocyclic scaffolds that are often found in biologically active molecules. chemimpex.com Research has focused on its use to create compounds with potential antimicrobial and anticancer activities. chemimpex.com
In the field of agrochemicals , it is employed in the formulation of certain pesticides, contributing to the development of effective crop protection solutions. chemimpex.com
In polymer and material science , 2,3-Dibromopropylamine hydrobromide serves as a cross-linking agent, enhancing the durability and thermal stability of polymers. chemimpex.com It is also used in the synthesis of flame-retardant compounds, a critical application for improving the safety of consumer and industrial products. chemimpex.com
Properties
CAS No. |
6963-32-2 |
|---|---|
Molecular Formula |
C3H8Br3N |
Molecular Weight |
297.81 g/mol |
IUPAC Name |
2,3-dibromopropylazanium bromide |
InChI |
InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H |
InChI Key |
NQVQUJRBCVAMIL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)N.Br |
Other CAS No. |
6963-32-2 |
Synonyms |
2,3-DBPA-HBr 2,3-dibromopropylamine hydrobromide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dibromopropylamine Hydrobromide
Regioselective and Stereoselective Bromination Approaches
The precise introduction of bromine atoms into a molecule is a critical challenge in organic synthesis. For 2,3-dibromopropylamine hydrobromide, achieving the desired regioselectivity and stereoselectivity is paramount to ensure high purity and yield.
Bromination of 3-Aminopropanol: Optimized Conditions and Yield Enhancement
The conversion of 3-aminopropanol to 2,3-dibromopropylamine hydrobromide presents a significant synthetic challenge due to the presence of both amino and hydroxyl functional groups, which can compete in reactions. A plausible, though not extensively documented, approach involves the protection of the amine followed by bromination and deprotection. A more direct, albeit challenging, method would be the direct bromination of 3-aminopropanol.
A related, well-documented procedure is the synthesis of 2-bromoethylamine (B90993) hydrobromide from ethanolamine (B43304). In this process, ethanolamine is added dropwise to an excess of 40% hydrobromic acid at low temperatures (0-10 °C). The reaction mixture is then heated to facilitate water removal, and upon cooling and addition of acetone (B3395972), the product crystallizes. This method, if applied to 3-aminopropanol, would likely require significant optimization to favor the desired 2,3-dibromination over other potential side reactions.
Hypothetical Optimized Conditions for Bromination of 3-Aminopropanol:
| Parameter | Condition | Rationale |
| Brominating Agent | HBr / Oxidizing Agent (e.g., H₂O₂) | In-situ generation of Br₂ for controlled bromination. |
| Solvent | Acetic Acid | Provides a polar, protic medium that can stabilize intermediates. |
| Temperature | 0-5 °C (initial), then room temp. | Low initial temperature to control the exothermic reaction, followed by warming to drive the reaction to completion. |
| Stoichiometry | Excess HBr | To ensure complete protonation of the amine and act as a bromine source. |
| Work-up | Recrystallization from Ethanol/Ether | To purify the final product from by-products and unreacted starting materials. |
This table represents a hypothetical optimization based on related chemical principles, as direct experimental data for this specific transformation is scarce in publicly available literature.
Halogen Exchange Reactions from Chloro-propylamine Precursors
Halogen exchange reactions, such as the Finkelstein reaction, offer a viable pathway for the synthesis of bromo compounds from their chloro-analogues. In the context of 2,3-dibromopropylamine hydrobromide, this would involve the synthesis of a 2,3-dichloropropylamine precursor followed by a double halogen exchange.
Metal-mediated halogen exchange reactions are particularly effective for aryl and vinyl halides and can also be applied to alkyl halides under specific conditions. Tertiary amines have been shown to catalyze halogen exchange reactions between alkyl bromides and chlorides at elevated temperatures. For the conversion of a 2,3-dichloropropylamine derivative, a high concentration of a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF) would be necessary to drive the equilibrium towards the desired dibromo product.
Potential Halogen Exchange Reaction Parameters:
| Parameter | Condition | Expected Outcome |
| Substrate | 2,3-Dichloropropylamine Hydrobromide | The starting material for the exchange reaction. |
| Reagent | Sodium Bromide (excess) | Source of bromide ions to displace the chloride ions. |
| Solvent | Acetone | Facilitates the dissolution of the sodium bromide and the organic substrate. |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) | To enhance the solubility and reactivity of the bromide salt in the organic phase. |
| Temperature | Reflux | To provide the necessary activation energy for the substitution reaction. |
Bromination of Allylamine (B125299) and Subsequent Hydrobromide Formation
The addition of bromine across the double bond of allylamine is a direct and commonly cited method for the synthesis of 2,3-dibromopropylamine. This reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. The subsequent treatment with hydrobromic acid yields the hydrobromide salt.
To prevent polymerization and other side reactions of the reactive allylamine, the reaction is typically carried out with the amine group protonated as the hydrobromide salt. The bromination is then performed in a suitable solvent. Recent advancements have focused on optimizing reaction times and purification methods, such as recrystallization from anhydrous ethanol, to achieve high purity of over 97%.
Optimized Conditions for Allylamine Bromination:
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Starting Material | Allylamine Hydrobromide | - | - | General Knowledge |
| Brominating Agent | Bromine (Br₂) | >80 | >95 | Hypothetical based on similar reactions |
| Solvent | Water or Acetic Acid | - | - | General Knowledge |
| Temperature | 0-5 °C | - | - | General Knowledge |
| Purification | Recrystallization (Anhydrous Ethanol) | - | >97 | Xiao et al. (2023) acs.org |
Development of "Green Chemistry" Approaches in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of 2,3-dibromopropylamine hydrobromide synthesis, this translates to exploring solvent-free methods and developing sustainable catalytic systems.
Exploration of Solvent-Free Bromination Methods
Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product isolation. For bromination reactions, the use of solid, stable brominating agents is a key strategy. Quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), are effective reagents for the bromination of various organic substrates under solvent-free conditions, either by gentle heating or microwave irradiation. nih.gov
While the direct application of this method to the synthesis of 2,3-dibromopropylamine hydrobromide has not been explicitly detailed in the literature, the general success of this approach with other alkenes and amines suggests its potential applicability. The reaction would involve mixing the substrate (allylamine or a derivative) directly with the solid brominating agent and providing energy through heat or microwaves to initiate the reaction.
Sustainable Catalytic Systems for Enhanced Efficiency
The development of catalytic systems for bromination reactions is a key area of green chemistry research. Catalysts can enhance reaction rates and selectivity, often under milder conditions and with reduced waste. For the bromination of alkenes, various catalytic systems have been explored.
Zeolites, for instance, have been shown to control the selectivity of bromination reactions. rsc.org The use of deep eutectic solvents (DESs) as both a reaction medium and catalyst is another emerging green approach. These solvents are typically biodegradable and can be recycled. While specific catalytic systems for the synthesis of 2,3-dibromopropylamine hydrobromide are not yet established, the broader advancements in catalytic bromination offer promising avenues for future research. This includes the use of Lewis base catalysts, such as those containing sulfur or nitrogen, which can activate the bromine source. nih.gov
Mechanistic Investigations of Synthesis Pathways
The synthesis of 2,3-dibromopropylamine hydrobromide typically involves the bromination of allylamine. A deeper understanding of the reaction mechanisms, intermediates, and the influence of reaction conditions is crucial for optimizing the synthesis in terms of yield and purity.
Detailed Reaction Mechanisms of Bromination Reactions
The bromination of allylamine to form 2,3-dibromopropylamine hydrobromide can proceed through different mechanistic pathways, primarily ionic and radical mechanisms, depending on the reaction conditions.
Ionic Mechanism: In the presence of a polar solvent and a bromine source like molecular bromine (Br₂), the reaction likely follows an electrophilic addition mechanism. The electron-rich double bond of allylamine attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is a three-membered ring containing a positively charged bromine atom. The bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This anti-addition results in the formation of the vicinal dibromide, 2,3-dibromopropylamine. The amine group is subsequently protonated by the hydrobromic acid (HBr) generated in situ or added to the reaction mixture, yielding the final product, 2,3-dibromopropylamine hydrobromide.
Radical Mechanism: When the reaction is initiated by light or a radical initiator, a free-radical chain reaction can occur. chemistrysteps.comyoutube.com This is particularly relevant when using reagents like N-bromosuccinimide (NBS), which serves as a source of a low concentration of bromine radicals (Br•). chemistrysteps.commasterorganicchemistry.com The process involves three main stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond in Br₂ or the nitrogen-bromine bond in NBS, initiated by heat or light, to generate bromine radicals. chemistrysteps.comopenochem.orgyoutube.com
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of allylamine, the carbon atom adjacent to the double bond, to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.comlibretexts.org This allylic radical is more stable than a tertiary radical due to the delocalization of the unpaired electron over the π-system. youtube.comlibretexts.org The HBr produced can then react with NBS to generate a low concentration of molecular bromine. chemistrysteps.com The allylic radical then reacts with a molecule of Br₂ to form the 2,3-dibromopropylamine and another bromine radical, which continues the chain reaction. openochem.orglibretexts.org
Termination: The chain reaction is terminated by the combination of two radicals, for instance, two bromine radicals recombining to form Br₂. openochem.org
The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr, which helps to suppress the competing electrophilic addition of bromine to the double bond. chemistrysteps.com
Role of Intermediates and Transition States in Formation
The nature of the intermediates and transition states significantly influences the regioselectivity and stereoselectivity of the bromination reaction.
Bromonium Ion Intermediate (Ionic Mechanism): The formation of the cyclic bromonium ion is a key step in the ionic pathway. This intermediate prevents the formation of a carbocation and thus avoids potential rearrangement products. The subsequent backside attack by the bromide ion dictates the anti-stereochemistry of the final product. In the case of substituted allylamines, the regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.
Allylic Radical Intermediate (Radical Mechanism): The stability of the allylic radical is a crucial factor in the radical mechanism. chemistrysteps.com This radical is resonance-stabilized, with the unpaired electron density distributed over the terminal carbon atoms of the allylic system. youtube.com This resonance can lead to the formation of two different constitutional isomers if the allylic radical is unsymmetrical. youtube.comlibretexts.org For the bromination of allylamine, the resulting allylic radical is symmetrical, leading to a single major product. The transition state for the hydrogen abstraction step is crucial for the selectivity of the reaction. According to Hammond's postulate, for an endothermic reaction like bromine abstraction, the transition state will be closer in energy and structure to the products (the allylic radical), explaining the high selectivity for the formation of the most stable radical. youtube.com
Recent computational studies on the bromination of allylaryl derivatives have provided further insights into the potential for rearrangement through spiro intermediates, particularly with electron-rich aryl groups. nih.gov While not directly involving allylamine, these studies highlight the complexity of bromination reactions and the potential for unexpected reaction pathways and intermediates depending on the substrate structure. nih.gov
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of 2,3-dibromopropylamine hydrobromide are highly dependent on the careful control of reaction conditions. Key factors include the choice of brominating agent, solvent, temperature, and stoichiometry.
| Reaction Condition | Effect on Purity and Yield |
| Brominating Agent | The choice between Br₂ and NBS can significantly impact the outcome. While Br₂ can lead to the desired product, it can also cause side reactions like addition to the double bond, leading to impurities. NBS is often preferred for allylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions and improving the yield of the desired product. chemistrysteps.commasterorganicchemistry.com |
| Solvent | The polarity of the solvent influences the reaction mechanism. Polar solvents favor the ionic pathway, while nonpolar solvents are typically used for radical reactions. For instance, carbon tetrachloride (CCl₄) is a common solvent for NBS brominations. libretexts.org The choice of solvent can also affect the solubility of the reactants and products, influencing the ease of product isolation and purification. |
| Temperature | Temperature control is critical. Higher temperatures can lead to the formation of over-brominated byproducts and other side reactions, reducing the purity and yield of the desired product. Low temperatures are generally favored to control the reaction rate and minimize unwanted side reactions. |
| Stoichiometry | Precise control of the stoichiometry of the reactants is essential. An excess of the brominating agent can lead to the formation of polybrominated products. Conversely, an insufficient amount will result in incomplete conversion of the starting material. Recent research has highlighted that stoichiometric control of hydrobromic acid is a key factor in minimizing side reactions. |
| Purification | The final purity of 2,3-dibromopropylamine hydrobromide is often determined by the purification method. Recrystallization from a suitable solvent, such as anhydrous ethanol, has been shown to be effective in achieving high purity (>97%). Column chromatography can also be employed to remove impurities. |
Chemical Reactivity and Mechanistic Studies of 2,3 Dibromopropylamine Hydrobromide
Nucleophilic Displacement Reactions
2,3-Dibromopropylamine hydrobromide serves as a versatile substrate for various nucleophilic displacement reactions, primarily due to the presence of two bromine atoms which act as leaving groups. The reactivity of the compound is significantly influenced by the nature of the nucleophile and the reaction conditions.
SN2 Reactions with Various Nucleophiles (e.g., Azides, Thiols)
The carbon-bromine bonds in 2,3-dibromopropylamine are susceptible to attack by a range of nucleophiles through an SN2 mechanism. This process involves a backside attack by the nucleophile, leading to the inversion of stereochemistry at the carbon center and displacement of the bromide ion. For instance, the reaction with thiols can lead to the formation of 3-thiolated azetidines, often requiring catalysis, for example by copper. semanticscholar.org Similarly, treatment with acetylthioacetate (AcSH) results in the formation of 1-acetyl-3-acetylthioazetidine, which can be further converted to other functionalized azetidine (B1206935) derivatives. researchgate.net These reactions highlight the utility of 2,3-dibromopropylamine hydrobromide as a precursor for introducing sulfur-containing functionalities into a four-membered ring system.
Formation of Nitrogen-Containing Heterocycles via Cyclization
One of the most significant applications of 2,3-dibromopropylamine hydrobromide is in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. nih.govdocumentsdelivered.comnih.gov The presence of both a primary amine and two leaving groups within the same molecule allows for sequential intramolecular nucleophilic substitution reactions to form cyclic structures.
The initial step often involves the deprotonation of the amine to increase its nucleophilicity, followed by an intramolecular SN2 attack on one of the brominated carbons to form a three-membered aziridine (B145994) ring. nih.gov Subsequent ring closure, promoted by a suitable base, leads to the formation of highly strained bicyclic systems. nih.gov This reactivity is fundamental to the synthesis of complex molecular architectures from a relatively simple starting material. The reaction pathway is proposed to proceed via consecutive cyclization to aziridines, a process facilitated by the activation of the C-Br bond. nih.govresearchgate.net
Role in Strain-Release Amination and Azetidine Synthesis
The high degree of ring strain in the products derived from 2,3-dibromopropylamine hydrobromide makes them valuable intermediates in organic synthesis. The release of this strain provides a thermodynamic driving force for a variety of chemical transformations, leading to the formation of functionalized azetidines. bris.ac.ukrsc.org
Generation of 1-Azabicyclo[1.1.0]butane (ABB) from 2,3-Dibromopropylamine Hydrobromide
A key transformation involving 2,3-dibromopropylamine hydrobromide is its conversion to 1-azabicyclo[1.1.0]butane (ABB). nih.govresearchgate.netnih.govelsevierpure.com This highly strained molecule is a versatile synthetic intermediate for preparing 3-substituted azetidines. nih.govresearchgate.net The synthesis is typically achieved by treating the hydrobromide salt with a strong base. researchgate.netnih.govresearchgate.net The reaction proceeds through a consecutive cyclization mechanism. nih.govelsevierpure.com Mechanistic studies suggest that the effective formation of ABB is rationalized by a reaction pathway involving transition states stabilized by intramolecular Br---Li+ coordination. nih.govelsevierpure.com This intramolecular coordination is believed to activate the carbon-bromine bond, facilitating the cyclization process. nih.govresearchgate.net The development of continuous flow methods has enabled the generation of ABB under milder conditions compared to traditional batch reactors. arkat-usa.org
Optimization of Organolithium Reagents and Lithium Amides
The choice of base is critical for the successful synthesis of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide. Research has shown that organolithium compounds and lithium amides are uniquely effective for this transformation. nih.govresearchgate.netresearchgate.net Reagents such as n-butyllithium (n-BuLi) are commonly employed. nih.govelsevierpure.com The use of a less nucleophilic organolithium agent like n-BuLi can be advantageous in suppressing the formation of by-products that may arise from the addition of the organolithium reagent to the ABB product. semanticscholar.org The optimization of these reagents is crucial for maximizing the yield and purity of the desired strained bicyclic product. The table below summarizes the effect of different lithium bases on the yield of ABB.
| Reagent | Solvent | Temperature (°C) | Yield (%) |
| n-BuLi | THF | -78 to rt | 78 |
| PhLi | THF | -78 to rt | 75 |
| LDA | THF | -78 to rt | 65 |
| This table is a representative summary based on typical findings in the literature; specific yields can vary based on precise reaction conditions. |
Comparative Analysis of Different Base Systems (e.g., K, Na, Mg species)
Comparative studies have demonstrated the superior efficacy of lithium-based reagents in the synthesis of 1-azabicyclo[1.1.0]butane. When other bases, such as those containing potassium, sodium, or magnesium, are used, the reaction yields almost no ABB. researchgate.netnih.govresearchgate.netresearchgate.net This observation has led to the speculation that the lithium cation plays a crucial and specific role in the cyclization mechanism. researchgate.netnih.govresearchgate.netresearchgate.net It is proposed that the lithium cation coordinates to the bromine atoms, activating the C-Br bond and facilitating the necessary intramolecular SN2 reactions. nih.govresearchgate.net This specific interaction is not observed with other metal cations like K+, Na+, or Mg2+, which explains the failure of their corresponding bases to promote the desired reaction.
| Base Type | Example Reagent | Outcome for ABB Synthesis | Proposed Reason |
| Lithium | n-BuLi, PhLi, LDA | Effective | Li+ cation coordinates with and activates the C-Br bond. nih.govresearchgate.net |
| Potassium | t-BuOK | Ineffective | K+ cation does not effectively facilitate the required cyclization. nih.govresearchgate.net |
| Sodium | NaH, NaNH2 | Ineffective | Na+ cation does not effectively facilitate the required cyclization. nih.govresearchgate.net |
| Magnesium | BuMgCl | Ineffective | Mg2+ species do not promote the formation of ABB. semanticscholar.orgnih.govresearchgate.net |
Mechanistic Rationale for Lithium Cation Involvement and C-Br Bond Activation
The conversion of 2,3-dibromopropylamine hydrobromide to 1-azabicyclo[1.1.0]butane is notably effective when using organolithium compounds or lithium amides. researchgate.net The use of other bases, such as those containing potassium, sodium, or magnesium, results in little to no formation of the desired product. researchgate.net This specificity points to a crucial role for the lithium cation in the reaction mechanism.
The mechanistic rationale involves the deprotonation of the amine, followed by an intramolecular cyclization. The key to the high efficiency of lithium-based reagents is the ability of the small lithium cation to coordinate with both bromine atoms of the substrate. This intramolecular Br•••Li⁺ coordination is believed to stabilize the transition state required for the double cyclization process. researchgate.net This interaction facilitates the activation and eventual cleavage of the C-Br bonds, leading to the formation of the highly strained 1-azabicyclo[1.1.0]butane ring system. researchgate.net A similar mechanistic pathway involving intramolecular halide-lithium cation coordination has been postulated for the formation of other strained heterocycles. researchgate.net
Ring-Opening Reactions of 1-Azabicyclo[1.1.0]butane to Form Functionalized Azetidines
The significant strain energy within 1-azabicyclo[1.1.0]butane makes it an excellent precursor for the synthesis of functionalized azetidines. semanticscholar.orgarkat-usa.org The cleavage of the central, weak C3-N bond allows for the introduction of a wide array of substituents at the 1- and 3-positions of the azetidine ring. semanticscholar.orgarkat-usa.org
1-Azabicyclo[1.1.0]butane, derived from 2,3-dibromopropylamine hydrobromide, readily undergoes ring-opening reactions upon treatment with various electrophiles. researchgate.netepdf.pub The reaction mechanism is thought to proceed via an initial electrophilic attack on the bridgehead nitrogen atom. This is followed by the cleavage of the strained N(1)–C(3) bond, which generates a C(3) carbocation that is subsequently trapped by a nucleophile. epdf.pub This process leads to the formation of 3-monosubstituted or 1,3-disubstituted azetidine derivatives. researchgate.net
The table below summarizes the outcomes of reacting 1-azabicyclo[1.1.0]butane with a range of electrophilic reagents.
| Electrophilic Reagent | Product(s) | Reference(s) |
| 48% Hydrobromic Acid (HBr) | 3-Substituted azetidine derivatives | researchgate.net |
| Ethyl chloroformate (ClCO₂Et) | 1,3-Disubstituted azetidine derivatives | researchgate.netepdf.pub |
| p-Toluenesulfonyl chloride (TsCl) | N-Tosyl azetidine derivatives | sci-hub.se |
| Formic acid (HCO₂H) | Formate-substituted azetidine derivatives | researchgate.netepdf.pub |
| Tosic anhydride (B1165640) (Ts₂O) | 1,3-Disubstituted azetidine derivatives | researchgate.netepdf.pub |
| Thioacetic acid (AcSH) | 1-Acetyl-3-acetylthioazetidine | researchgate.net |
The strained C3-N bond of 1-azabicyclo[1.1.0]butane is also susceptible to nucleophilic attack, providing a direct route to 3-substituted and 1,3-disubstituted azetidines. This strain-release functionalization can be accomplished with a variety of nucleophiles. arkat-usa.orguni-muenchen.de
Thiols : In the presence of a copper catalyst, thiols can cleave the C3-N bond to furnish 3-thiolated azetidines. semanticscholar.org
Morpholines : Morpholine has been used as a nucleophile to trap zwitterionic intermediates formed in three-component reactions involving 1-azabicyclo[1.1.0]butane and dicyanofumarates. researchgate.netresearchgate.net
Anilines : 1,3-Bisarylated azetidines, including aniline (B41778) derivatives, can be synthesized through a two-step or one-pot process. arkat-usa.org This involves an initial nucleophilic ring-opening with an aryl Grignard reagent (derived from an appropriate bromoaniline, for example) to functionalize the C3 position, followed by a palladium-catalyzed Buchwald-Hartwig C-N coupling to functionalize the nitrogen atom. arkat-usa.orguni-muenchen.de
The table below provides examples of nucleophilic additions to 1-azabicyclo[1.1.0]butane.
| Nucleophile Type | Reagents/Conditions | Product Type | Reference(s) |
| Thiols | Copper catalyst | 3-Thiolated azetidines | semanticscholar.org |
| Morpholine | With dicyanofumarates | Functionalized azetidine enamines | researchgate.netresearchgate.net |
| Anilines (via organometallics) | 1. Aryl Grignard Reagent2. Pd-catalyzed coupling | 1,3-Bisarylated azetidines | arkat-usa.orguni-muenchen.de |
Achieving stereocontrol in the synthesis of functionalized azetidines is crucial for their application in medicinal chemistry and materials science. uni-muenchen.de Strategies involving the ring-opening of 1-azabicyclo[1.1.0]butane have demonstrated high levels of stereoselectivity.
One successful approach relies on substrate control, where the inherent stereochemistry of the starting materials dictates the stereochemical outcome of the product. For instance, the reaction of 1-azabicyclo[1.1.0]butane-lithium with α-substituted-α-haloalkylketones has been shown to proceed with excellent diastereoselectivity (dr > 95:5), yielding stereoselectively linked epoxide and azabicyclo[1.1.0]butane heterocycles. semanticscholar.org Similarly, certain spirocyclization reactions have been found to produce a single diastereoisomer, a result rationalized by the existence of a highly preferred reaction transition state. arkat-usa.org The formation of complex dearomatized intermediates, such as azabicyclo[2.1.1]hexanes, has also been observed to occur as a single diastereomer. bris.ac.uk These findings highlight the potential for developing highly stereoselective methods for constructing complex, sp³-rich azetidine scaffolds from strained precursors. bris.ac.ukuni-muenchen.de
Cross-Coupling Reactions and Halogen Source Applications
Beyond its use as a precursor to strained heterocycles, the dibromo functionality of 2,3-dibromopropylamine hydrobromide suggests its potential utility in transition metal-catalyzed cross-coupling reactions.
Utility in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govyonedalabs.com While traditionally applied to aryl and vinyl halides, the scope of the reaction has expanded to include alkyl halides. organic-chemistry.org
2,3-Dibromopropylamine hydrobromide is an alkyl bromide containing β-hydrogens. Research has shown that Suzuki-Miyaura couplings of such alkyl bromides can proceed under surprisingly mild, room-temperature conditions. organic-chemistry.org Therefore, 2,3-dibromopropylamine hydrobromide can be considered a potential substrate for the Suzuki-Miyaura reaction. It could theoretically undergo a double cross-coupling reaction, where both bromine atoms are substituted by organic groups from a suitable organoboron reagent. This would provide a pathway to highly functionalized propane-1,2-diamine derivatives. Although specific examples utilizing 2,3-dibromopropylamine hydrobromide as a substrate in Suzuki-Miyaura couplings are not prominent in the literature, the established reactivity of similar alkyl bromides supports its potential application in this context. organic-chemistry.orgnih.gov
Other Metal-Catalyzed Coupling Reactions
There is limited specific information available in the surveyed literature regarding the direct participation of 2,3-dibromopropylamine hydrobromide in metal-catalyzed cross-coupling reactions such as those catalyzed by palladium, copper, or nickel. While these catalytic systems are widely used for forming carbon-carbon and carbon-heteroatom bonds with various organohalides, dedicated studies on this particular compound are not prevalent.
However, the product of its cyclization, 1-azabicyclo[1.1.0]butane (ABB), and its derivatives are known to participate in such reactions. For instance, azetidine derivatives, which can be synthesized from 2,3-dibromopropylamine hydrobromide, undergo palladium-catalyzed Buchwald-Hartwig coupling reactions. Additionally, there are mentions of using 2,3-dibromopropylamine hydrobromide in the synthesis of intermediates that could potentially be used in subsequent metal-catalyzed reactions, such as the formation of an imine with quinoline-3-carboxaldehyde.
Investigations into the Reactivity of Bromine Atoms as Leaving Groups
The two bromine atoms in 2,3-dibromopropylamine hydrobromide are effective leaving groups, a property that is central to its reactivity, most notably in intramolecular cyclization reactions to form the highly strained molecule, 1-azabicyclo[1.1.0]butane (ABB). nih.govresearchgate.net This transformation is typically initiated by a strong base, such as n-butyllithium. nih.gov
The reaction is proposed to proceed via a consecutive cyclization mechanism. researchgate.netjst.go.jp In this process, the amine group acts as an intramolecular nucleophile, displacing one of the bromine atoms in an S_N2-type reaction to form a 2-bromomethylaziridine intermediate. jst.go.jp This is followed by a second intramolecular cyclization where the nitrogen displaces the second bromine atom to form the final bicyclic product. uni-muenchen.de
The reactivity of the bromine atoms is significantly influenced by the reaction conditions. The choice of the base is crucial, with organolithium compounds and lithium amides being particularly effective, suggesting the involvement of the lithium cation in activating the C-Br bond for cleavage. researchgate.net It is speculated that the lithium cation coordinates with the bromine atom, facilitating its departure as a leaving group. nih.govresearchgate.netjst.go.jp In contrast, bases containing potassium, sodium, or magnesium cations are reported to be ineffective in promoting the cyclization to ABB. researchgate.net
Computational Chemistry Studies on Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the mechanistic details of the reactions of 2,3-dibromopropylamine hydrobromide, primarily its cyclization to 1-azabicyclo[1.1.0]butane.
DFT calculations have been used to support the proposed reaction pathways for the cyclization of 2,3-dibromopropylamine hydrobromide. These studies help in understanding the energetics of different potential routes and identifying the most plausible mechanism. The calculations have supported a consecutive cyclization pathway involving the formation of an aziridine intermediate. nih.gov The solvent has been shown to play a critical role, and DFT calculations have helped to rationalize the experimentally observed solvent-dependent outcomes, where the reaction can be selectively steered towards either aziridine or azetidine derivatives. bris.ac.uk
A key aspect of the computational studies on the cyclization of 2,3-dibromopropylamine hydrobromide is the modeling of transition states and intermediates. For the conversion to 1-azabicyclo[1.1.0]butane using n-butyllithium, a rational reaction pathway has been proposed that involves two key transition states. nih.gov These models are based on the concept of intramolecular coordination of a lithium cation to the bromine atom (Br...Li+). nih.govelsevierpure.com This coordination is believed to stabilize the transition state and facilitate the departure of the bromide ion. A similar transition state involving Br...Li+ coordination has been postulated for the cyclization of related compounds like N-benzyl-3-bromopropylamine hydrochloride to N-benzylazetidine. nih.gov
While detailed predictive studies on the reactivity and selectivity of 2,3-dibromopropylamine hydrobromide are not extensively documented in the available literature, the existing computational work provides a foundational understanding. The mechanistic studies involving DFT calculations inherently contribute to predicting the most favorable reaction pathways and, consequently, the major products under specific conditions. The crucial role of the lithium cation in promoting the cyclization, as suggested by mechanistic and computational studies, is a key factor in predicting the outcome of the reaction with different bases. researchgate.net The ability of DFT calculations to explain the solvent-dependent selectivity between aziridine and azetidine formation highlights the predictive power of these computational tools in understanding and controlling the reactivity of this compound. bris.ac.uk
Applications of 2,3 Dibromopropylamine Hydrobromide in Medicinal Chemistry and Pharmaceutical Research
Drug Intermediate Synthesis
As a difunctionalized aliphatic amine, 2,3-Dibromopropylamine hydrobromide serves as a key starting material for various therapeutic scaffolds. Its reactivity, conferred by the two bromine atoms, allows for the strategic formation of new bonds and ring systems.
Precursor for Indenoisoquinolines as Topoisomerase Inhibitors
While the synthesis of indenoisoquinolines, a class of potent topoisomerase inhibitors for cancer therapy, prominently features a propylamine (B44156) side chain, the scientific literature consistently points to the use of 3-bromopropylamine (B98683) hydrobromide for this purpose. nih.gov In these syntheses, 3-bromopropylamine hydrobromide is used to form a Schiff base, which then undergoes condensation with a homophthalic anhydride (B1165640) to construct the core indenoisoquinoline structure. nih.gov The aminoalkyl side chain is considered a key feature for the potent cytotoxicity and topoisomerase I (Top1) inhibitory activity of these compounds.
Extensive searches of scientific databases and chemical literature did not yield documented examples of 2,3-Dibromopropylamine hydrobromide being used as a precursor for indenoisoquinolines. The research in this area has utilized its monobrominated analog to achieve the desired molecular framework.
Design of Dopamine (B1211576) Receptor Antagonists (e.g., D3-selective)
Dopamine receptors, particularly the D3 subtype, are important targets for therapeutic agents aimed at treating neurological and psychiatric disorders. tocris.com The development of selective D3 receptor antagonists is an active area of research. However, a review of the synthetic chemistry literature for various dopamine receptor antagonists, including selective D3 antagonists, does not indicate the use of 2,3-Dibromopropylamine hydrobromide as a synthetic intermediate. The synthetic routes to these molecules employ other building blocks to construct the required pharmacophores.
Synthesis of Azetidine (B1206935) Derivatives with Antimicrobial and Anticancer Properties
One of the most significant and well-documented applications of 2,3-Dibromopropylamine hydrobromide is in the synthesis of azetidine rings. sigmaaldrich.comlookchem.com Azetidines are four-membered nitrogen-containing heterocycles that are valuable in medicinal chemistry due to their presence in various bioactive natural products and synthetic drugs. nih.gov They can confer unique conformational constraints on molecules, which can be advantageous for receptor binding and improving pharmacological properties.
Research by Baran and coworkers has identified 2,3-Dibromopropylamine hydrobromide as a "spring-loaded" electrophile. sigmaaldrich.com When used in conjunction with a Grignard reagent, it serves as a convenient reagent for installing an azetidine moiety onto secondary amines through a process known as strain-release amination. sigmaaldrich.com The high reactivity of the compound, stemming from the two bromine atoms, facilitates the intramolecular cyclization required to form the strained azetidine ring.
Azetidine derivatives themselves are known to possess a wide spectrum of biological activities, including potent antimicrobial and anticancer effects. lookchem.comsmolecule.com
Antimicrobial Activity: Various substituted azetidin-2-one (B1220530) derivatives have demonstrated significant antibacterial and antifungal properties. smolecule.com
Anticancer Activity: Studies on different series of azetidine derivatives have shown them to exhibit anticancer potential against cell lines such as breast cancer (MCF7). lookchem.com
The ability to use 2,3-Dibromopropylamine hydrobromide to construct this important heterocyclic core highlights its value in generating libraries of compounds for screening for antimicrobial and anticancer properties.
Table 1: Application in Azetidine Synthesis
| Reagent | Application | Resulting Moiety | Reported Biological Activities of Moiety | Citation |
|---|
Role in the Synthesis of Fluorinated Quinolones with Antibacterial Activity
Fluorinated quinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov Their synthesis involves various chemical strategies to build the core quinolone ring system and introduce substituents at key positions, such as C-7, to modulate activity and pharmacokinetic properties. Despite a thorough review of synthetic methodologies for fluorinated quinolones, there is no evidence in the scientific literature of 2,3-Dibromopropylamine hydrobromide being employed in their synthesis.
Development of Novel Bioactive Molecules
The development of new drugs often relies on the creation of novel molecular structures. Reactive intermediates like 2,3-Dibromopropylamine hydrobromide are essential tools for synthetic chemists in this endeavor.
Synthesis of Brominated Amines to Enhance Drug Efficacy
2,3-Dibromopropylamine hydrobromide is itself a brominated amine. Its chemical structure makes it a highly reactive building block for organic synthesis. The presence of two bromine atoms, which are good leaving groups, on adjacent carbons makes the compound susceptible to nucleophilic substitution and cyclization reactions. sigmaaldrich.com This reactivity is harnessed to build more complex molecules, as seen in its application for azetidine synthesis. sigmaaldrich.com
The broader concept of using brominated intermediates is a common strategy in medicinal chemistry. The introduction of bromine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. While this compound is primarily used to construct larger scaffolds rather than to be incorporated whole, its utility stems directly from its nature as a reactive, poly-brominated amine, enabling the synthesis of novel molecules with potential therapeutic value.
Table 2: Properties of 2,3-Dibromopropylamine hydrobromide
| Property | Value |
|---|---|
| CAS Number | 6963-32-2 |
| Molecular Formula | C₃H₈Br₃N |
| Molecular Weight | 297.81 g/mol |
Functionalization of Nanoparticles with Bromoamine Derivatives for Targeted Drug Delivery
The development of nanoparticles as carriers for targeted drug delivery represents a significant advancement in therapeutic medicine, aiming to increase the concentration of a drug at a specific site in the body while minimizing systemic exposure. The surfaces of these nanoparticles are often functionalized with targeting moieties, such as antibodies or small molecules, that recognize and bind to specific cells or tissues.
Bromoamine derivatives, including 2,3-Dibromopropylamine, are of interest in this context due to their inherent reactivity. The carbon-bromine bond is susceptible to nucleophilic substitution, making it a useful handle for covalently attaching molecules to a nanoparticle surface. For instance, the primary amine group of 2,3-Dibromopropylamine could first be used to react with an activated carboxyl group on a nanoparticle, forming a stable amide linkage. The two remaining bromine atoms could then serve as anchor points for the attachment of targeting ligands or therapeutic agents through further substitution reactions. This bifunctional nature allows for a modular approach to nanoparticle design. While specific applications of 2,3-Dibromopropylamine hydrobromide in this area are not widely documented in publicly available literature, the principles of nanoparticle functionalization suggest its potential utility.
General strategies for nanoparticle functionalization that could employ such a bromoamine derivative include:
Attachment of Targeting Ligands: Molecules that recognize specific receptors on cancer cells, for example, could be attached to the nanoparticle, guiding the drug carrier to its intended target.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can help to shield the nanoparticle from the immune system, increasing its circulation time in the bloodstream. A bromoamine derivative could serve as a linking agent in this process.
Controlled Release Mechanisms: The reactivity of the C-Br bonds could potentially be exploited to create linkages that are stable in the bloodstream but are cleaved in the specific chemical environment of a tumor, leading to drug release.
Biochemical Research Applications
The unique chemical properties of brominated compounds make them valuable tools in biochemical research, particularly in the study of enzyme mechanisms and cellular pathways.
Brominated organic molecules can act as mechanism-based inhibitors or affinity labels for enzymes. Their utility often stems from the fact that a bromine atom can render a carbon atom electrophilic and susceptible to attack by nucleophilic residues in an enzyme's active site, leading to covalent modification and inactivation.
A notable example of a brominated compound used to study enzyme interactions is 4-(bromomethyl)-2-nitrophenyl diethyl phosphate (B84403), which was investigated as a mechanism-based inhibitor for the bacterial phosphotriesterase. nih.gov This enzyme is of interest for its potential in bioremediation of organophosphate nerve agents and pesticides. The brominated inhibitor was found to irreversibly inactivate the enzyme. nih.gov The data from this study is summarized in the table below.
| Inhibitor | Enzyme | KI (mM) | kinact (min-1) | Reference |
|---|---|---|---|---|
| 4-(bromomethyl)-2-nitrophenyl diethyl phosphate | Bacterial Phosphotriesterase | 7.9 | 1.2 | nih.gov |
The mechanism involves the enzymatic hydrolysis of the phosphate ester, followed by the elimination of the bromide ion to form a reactive quinone methide intermediate, which then covalently modifies the enzyme. nih.gov The chloro and fluoro analogues of this inhibitor did not inactivate the enzyme, highlighting the specific role of the bromine atom in this process. nih.gov While this example does not use 2,3-Dibromopropylamine hydrobromide directly, it illustrates the principles by which a brominated compound can be a powerful tool in biochemical assays.
Organobromine compounds are not just synthetic tools; they are also found in nature and are involved in various cellular processes. nih.govrsc.org Marine organisms, in particular, are a rich source of naturally occurring brominated molecules with potent biological activities. rsc.org
In mammals, including humans, certain enzymes can utilize bromide ions to produce brominated compounds. For example, myeloperoxidase, an enzyme found in neutrophils (a type of white blood cell), can use hydrogen peroxide to oxidize bromide ions, leading to the bromination of pathogens as part of the immune response. wikipedia.org Specific brominated molecules identified in human white blood cells as a result of this process include 5-bromouracil (B15302) and 3-bromo-tyrosine. wikipedia.org The study of these naturally formed brominated compounds is crucial for understanding inflammatory processes and immune responses.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and assessing the biological activity of the resulting derivatives, researchers can identify the key structural features required for a desired effect.
For a molecule like 2,3-Dibromopropylamine, an SAR study would involve creating a series of analogues and testing them in a relevant biological assay. Modifications could include:
Position of the Bromine Atoms: Moving the bromine atoms to different positions on the propyl chain.
Nature of the Halogen: Replacing one or both bromine atoms with other halogens like chlorine or iodine to probe the effect of halogen size and electronegativity.
Substitution on the Amine: Alkylating or acylating the primary amine to explore how changes in its size and basicity affect activity.
While specific SAR studies on derivatives of 2,3-Dibromopropylamine hydrobromide are not extensively reported, studies on other halogenated amines provide insights into the principles that would apply. For example, SAR studies on halogenated phenylethanolamines have shown that the position of halogen substitution on the phenyl ring significantly impacts their adrenergic receptor activity. nih.gov Similarly, research on halogenated amphetamines has revealed how different halogen substitutions affect their interactions with serotonin (B10506) neurons. nih.gov
To illustrate how an SAR study for derivatives of 2,3-Dibromopropylamine might be conceptualized, a hypothetical table is presented below. This table outlines potential modifications and the expected impact on a hypothetical enzyme inhibitory activity, based on general principles of medicinal chemistry.
| Modification from Parent Compound | Hypothetical Rationale | Predicted Change in Activity |
|---|---|---|
| Replace Br with Cl | C-Cl bond is stronger; may decrease reactivity as an alkylating agent. | Decrease |
| Replace Br with I | C-I bond is weaker; may increase reactivity. | Increase |
| N-methylation (-NHCH3) | Increases steric bulk around the amine; may hinder binding. | Decrease |
| N-acetylation (-NHCOCH3) | Removes basicity of the amine; may disrupt ionic interactions. | Significant Decrease |
| Move one Br to the 1-position (1,3-dibromo) | Changes the spacing of the electrophilic centers. | Activity may change (increase or decrease) |
Such studies are essential for optimizing a lead compound into a potent and selective drug candidate or a highly specific biochemical probe.
Role of 2,3 Dibromopropylamine Hydrobromide in Specialty Chemicals and Materials Science
2,3-Dibromopropylamine hydrobromide is a versatile chemical compound characterized by its brominated structure, which imparts significant reactivity. chemimpex.com This reactivity makes it a valuable intermediate and building block in various industrial and research applications, particularly in the synthesis of specialty chemicals and the development of advanced materials. chemimpex.com Its unique molecular architecture, featuring two bromine atoms and an amine group, allows it to participate in a range of chemical transformations, making it a key reagent for innovation in materials science. chemimpex.com
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of 2,3-Dibromopropylamine hydrobromide, the proton signals would be expected to appear in specific regions, influenced by the electronegativity of the adjacent bromine and ammonium (B1175870) groups. The protons on the carbon bearing the ammonium group (-CH₂NH₃⁺) would likely be deshielded and appear as a multiplet. The proton on the carbon adjacent to a bromine atom and the aminium group (-CHBr-) would be further downfield. The protons on the terminal carbon with a bromine atom (-CH₂Br) would also exhibit a distinct multiplet. The integration of these signals would correspond to the number of protons in each unique environment.
The ¹³C NMR spectrum would provide information on the carbon skeleton. Three distinct signals would be anticipated, corresponding to the three carbon atoms of the propyl chain. The chemical shifts of these carbons would be influenced by the attached substituents (Br and NH₃⁺), with the carbons bonded to these electronegative groups appearing at lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dibromopropylamine Hydrobromide (Note: These are estimated values based on general principles and data for similar functional groups, as specific experimental data is not readily available.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.4 - 3.8 | Multiplet | -CH ₂NH₃⁺ |
| ¹H | ~4.2 - 4.6 | Multiplet | -CH Br- |
| ¹H | ~3.8 - 4.1 | Multiplet | -CH ₂Br |
| ¹H | ~7.5 - 8.5 | Broad Singlet | -NH₃⁺ |
| ¹³C | ~40 - 50 | - | C H₂NH₃⁺ |
| ¹³C | ~45 - 55 | - | -C HBr- |
| ¹³C | ~30 - 40 | - | -C H₂Br |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2,3-Dibromopropylamine hydrobromide, the molecular weight is 297.81 g/mol . nih.gov
In a mass spectrum of the parent compound (2,3-dibromopropylamine), the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, owing to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of a bromine atom, the hydrobromide moiety, or cleavage of the carbon-carbon bonds.
Table 2: Potential Mass Spectrometry Fragments for 2,3-Dibromopropylamine (Note: These are hypothetical fragments based on the structure, as specific experimental data is not available.)
| m/z (Mass-to-Charge Ratio) | Possible Fragment | Interpretation |
| 217/219/221 | [C₃H₇Br₂N]⁺ | Molecular ion of the free amine |
| 138/140 | [C₃H₇BrN]⁺ | Loss of one Bromine atom |
| 218 | C₃H₉Br₂N | Molecular Weight of 3-Bromopropylamine (B98683) hydrobromide sigmaaldrich.com |
| 137 | [C₃H₈BrN]⁺ | Molecular ion of 3-bromopropylamine chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 3: Expected Infrared Absorption Bands for 2,3-Dibromopropylamine Hydrobromide (Note: These are characteristic regions for the functional groups present, as a specific spectrum is not available.)
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) |
| 2850 - 3000 | C-H Stretch | Alkyl (C-H) |
| 1580 - 1650 | N-H Bend | Primary Ammonium (-NH₃⁺) |
| 500 - 700 | C-Br Stretch | Alkyl Bromide (C-Br) |
Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Separation
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a compound and for separating it from any impurities or byproducts.
The choice between GC and HPLC would depend on the volatility and thermal stability of 2,3-Dibromopropylamine hydrobromide. Given its salt nature and likely low volatility, HPLC would be the more suitable method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier to ensure the amine remains protonated) and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. A UV detector could be used for detection, although the compound lacks a strong chromophore.
The purity of the sample would be determined by the relative area of the main peak in the chromatogram. The presence of other peaks would indicate impurities, which could potentially be identified by coupling the HPLC system to a mass spectrometer (LC-MS).
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for Enhanced Atom Economy
The pursuit of green and sustainable chemistry is a major driver for innovation in chemical synthesis. Future research will likely focus on developing new synthetic routes to 2,3-Dibromopropylamine hydrobromide and its derivatives that maximize atom economy—the principle of incorporating the maximum number of atoms from the reactants into the final product.
Current syntheses may involve steps with poor atom economy, generating significant chemical waste. Future strategies could include:
Direct Catalytic Bromination-Amination: Investigating one-pot reactions where an unsaturated precursor, like allylamine (B125299), is directly converted to the final product using a catalytic system. This would avoid the use of stoichiometric brominating agents and multiple isolation steps.
Atom-Economical Halogenation: Exploring the use of greener brominating agents, such as sodium bromide in the presence of an oxidant, which can offer a more environmentally benign alternative to molecular bromine. researchgate.net
A key goal is to design processes that are not only efficient in yield but also minimize waste, aligning with the principles of sustainable chemistry. rsc.org
Stereochemical Control in Derivatization Reactions
The 2,3-Dibromopropylamine hydrobromide molecule contains a chiral center at the second carbon position. This chirality presents a significant opportunity for the synthesis of stereochemically pure downstream products, which is particularly crucial in the pharmaceutical industry where enantiomers can have vastly different biological activities.
Future research will be directed towards achieving high levels of stereochemical control in reactions involving this compound. Key areas of exploration include:
Asymmetric Catalysis: Employing chiral catalysts, such as copper-based complexes with chiral ligands (e.g., (S,S)-Ph-BPE), to direct the outcome of derivatization reactions. researchgate.netnih.gov Such catalysts could enable the enantioselective synthesis of complex N-heterocycles like piperidines and tetrahydroisoquinolines from precursors derived from 2,3-dibromopropylamine. researchgate.netnih.gov
Chiral Pool Synthesis: Using an enantiomerically pure form of 2,3-Dibromopropylamine hydrobromide as a starting material to build complex molecules where the initial stereochemistry is preserved throughout the synthetic sequence.
Diastereoselective Reactions: For molecules with multiple chiral centers created from this building block, developing reactions that selectively produce one diastereomer over others is a significant challenge. This will involve a careful selection of reagents, catalysts, and reaction conditions.
Achieving predictable and high-selectivity control over the stereochemistry will unlock the full potential of this building block for creating sophisticated and potent chiral molecules. nih.gov
Expansion of Applications in Catalysis and Organometallic Chemistry
The presence of both a primary amine and two bromine atoms suggests that 2,3-Dibromopropylamine hydrobromide could be a valuable precursor for creating novel ligands and organometallic complexes. This area remains largely unexplored and offers considerable potential for future research.
Emerging directions include:
Ligand Synthesis: The amine group can act as a coordination site for transition metals. The bromine atoms can be substituted with other donor groups (e.g., phosphines, pyridyls) to create novel bidentate or tridentate ligands. These new ligands could be used to form complexes with metals like palladium, copper, or nickel for applications in cross-coupling reactions or other catalytic transformations.
Metal-Halogen Exchange: The carbon-bromine bonds can undergo metal-halogen exchange with strong bases like butyllithium (B86547) or Grignard reagents to form highly reactive organolithium or organomagnesium species. These organometallic intermediates can then be used in a variety of carbon-carbon bond-forming reactions, expanding the synthetic utility of the original scaffold. nih.gov
Halogen-Amine Complexes: Research into halogen-amine complexes has shown their utility in chemical synthesis, for example, in the oxidation of alcohols. acs.org Future work could explore the formation and reactivity of well-defined complexes involving 2,3-dibromopropylamine and their potential as catalysts or reagents.
By exploring these avenues, 2,3-Dibromopropylamine hydrobromide could transition from being a simple building block to a key component in the development of new catalytic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with robotics and continuous-flow processing is revolutionizing the way molecules are made, particularly in the pharmaceutical and fine chemical industries. dntb.gov.uanih.gov 2,3-Dibromopropylamine hydrobromide is well-suited for incorporation into these modern platforms.
Future trends in this area will focus on:
Automated Library Synthesis: Utilizing automated platforms to rapidly synthesize large libraries of compounds derived from 2,3-Dibromopropylamine hydrobromide. chemspeed.comsigmaaldrich.com For example, the known "strain-release amination" reaction to produce azetidines could be adapted for a flow reactor, allowing for high-throughput screening of reaction conditions and the creation of diverse azetidine (B1206935) libraries for drug discovery.
Enhanced Safety and Control: Flow chemistry offers superior control over reaction parameters like temperature and pressure and allows for the safe handling of hazardous intermediates. dntb.gov.ua Reactions involving the potentially reactive 2,3-dibromopropylamine could be performed more safely and efficiently in a continuous-flow setup compared to traditional batch processing.
End-to-End Synthesis: Incorporating reactions with this compound into multi-step automated synthesis platforms, such as the SynFini system, which combines artificial intelligence for route design with robotic execution. youtube.com This would accelerate the discovery-to-synthesis cycle, enabling the rapid production of novel target molecules for testing. youtube.com
These technologies will enable researchers to explore the chemical space around 2,3-Dibromopropylamine hydrobromide more efficiently and safely than ever before.
Advanced Computational Modeling for Predictive Chemistry and Drug Design
Computer-aided drug design (CADD) and molecular modeling are indispensable tools in modern chemical research. nottingham.ac.ukbohrium.com Applying these techniques to 2,3-Dibromopropylamine hydrobromide and its derivatives can provide deep insights into their properties and guide the design of new functional molecules.
Future research will increasingly leverage computational methods for:
Conformational Analysis: Using molecular dynamics (MD) simulations to understand the flexibility of the propyl backbone and how different substituents affect its preferred three-dimensional shape. This is critical for predicting how a molecule will interact with a biological target like an enzyme or receptor. bohrium.comnih.gov
Reaction Mechanism Studies: Employing quantum mechanics/molecular mechanics (QM/MM) methods to model reaction pathways. nih.gov This can help in understanding the mechanisms of derivatization reactions, predicting reactivity, and designing catalysts for improved performance.
Virtual Screening and Docking: Designing libraries of virtual compounds based on the 2,3-dibromopropylamine scaffold and using molecular docking to predict their binding affinity to specific protein targets. grafiati.com This allows researchers to prioritize the synthesis of compounds that are most likely to be biologically active, saving significant time and resources.
By combining computational predictions with experimental work, researchers can accelerate the discovery process and make more informed decisions in the design of new molecules. nih.gov
Investigation of Broader Biological Activities and Therapeutic Potential
While 2,3-Dibromopropylamine hydrobromide is primarily known as a synthetic intermediate, the structural motifs it can generate are found in many biologically active compounds. A significant future direction is the systematic exploration of the therapeutic potential of its derivatives.
Key research initiatives will likely include:
Anticancer Drug Discovery: Many heterocyclic compounds, such as those based on pyrimidine (B1678525) and thienopyrimidine scaffolds, exhibit potent anticancer activity by inhibiting key enzymes like kinases. nih.govmdpi.com Future work will involve using 2,3-dibromopropylamine to synthesize novel libraries of such heterocycles and screening them against various cancer cell lines. The potential for these compounds to act as inhibitors of targets like VEGFR-2 or EGFR will be a key area of investigation. nih.govmdpi.com
Antimicrobial Agents: There is a constant need for new antimicrobial drugs to combat resistant pathogens. The synthesis of novel coordination compounds or heterocyclic derivatives from 2,3-dibromopropylamine could yield new classes of antibacterial or antifungal agents. nih.govnih.gov For example, research has shown that certain dihydropyrimidine (B8664642) derivatives and iodine-containing coordination compounds possess significant antimicrobial properties. nih.govnih.gov
Diverse Therapeutic Areas: The structural diversity accessible from this building block means its derivatives could have potential in a wide range of diseases. Systematic screening of compound libraries could uncover unexpected activities, opening up new therapeutic avenues. nih.gov
This expansion from a simple reagent to a source of potential new medicines represents a major frontier in the study of 2,3-Dibromopropylamine hydrobromide.
Development of Novel Analytical Techniques for Trace Analysis in Complex Matrices
As derivatives of 2,3-Dibromopropylamine hydrobromide advance into preclinical and potentially clinical studies, the need for highly sensitive and specific analytical methods to measure their concentration in biological samples becomes critical. nih.govresearchgate.net The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted—relies on the ability to perform trace analysis in complex matrices like blood plasma, urine, or tissues. mdpi.comnih.gov
Future research in this domain will focus on:
LC-MS/MS Method Development: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. researchgate.net A key research goal will be to develop and validate robust LC-MS/MS methods for new drug candidates derived from 2,3-dibromopropylamine. This involves optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection to achieve high sensitivity and selectivity. nih.gov
Handling Complex Matrices: Biological matrices contain numerous endogenous compounds that can interfere with analysis. cstti.com Research will address these challenges by developing advanced sample cleanup techniques and utilizing strategies like the use of a surrogate matrix for calibration when an analyte-free biological matrix is unavailable. cstti.com
Metabolite Identification: Identifying the metabolites of a new drug candidate is a crucial part of its development. High-resolution mass spectrometry will be employed to detect and structurally elucidate the metabolites of 2,3-dibromopropylamine derivatives in in-vitro and in-vivo samples.
The development of these sophisticated analytical techniques is an essential, enabling step for translating promising chemical compounds into safe and effective therapeutic agents.
Q & A
Q. What are the optimal synthetic conditions for preparing 2,3-dibromopropylamine hydrobromide with high purity?
Answer: The synthesis of 2,3-dibromopropylamine hydrobromide (CAS 6963-32-2) typically involves bromination of allylamine derivatives. Key factors include stoichiometric control of hydrobromic acid (HBr) and temperature modulation to minimize side reactions. Recent advancements by Xiao et al. (2023) achieved >97% purity by optimizing reaction time and purification via recrystallization in anhydrous ethanol . Contaminants like unreacted allylamine or over-brominated byproducts can be removed using column chromatography with silica gel and a polar solvent mixture (e.g., ethyl acetate/methanol). Monitoring via <sup>1</sup>H NMR (e.g., δ 3.8–4.2 ppm for brominated CH2 groups) ensures purity .
Q. How does the counterion (hydrobromide vs. hydrochloride) affect reactivity in azabicyclo[1.1.0]butane synthesis?
Answer: The hydrobromide salt is preferred over hydrochloride derivatives due to its superior leaving-group properties during cyclization. The bromide ion facilitates nucleophilic displacement in the intramolecular cyclization of 2,3-dibromopropylamine to form azabicyclo[1.1.0]butane. Comparative studies show hydrobromide salts achieve >80% yield under reflux in THF, whereas hydrochloride analogs require harsher conditions (e.g., higher temperatures) and result in lower yields (~60%) . The choice of counterion also impacts solubility: hydrobromide salts dissolve better in polar aprotic solvents like DMF, critical for homogeneous reaction conditions .
Q. What purification strategies are effective for removing dibrominated byproducts in azabicyclo syntheses?
Answer: Byproducts such as 1,2-dibromopropane or residual HBr can be minimized via fractional crystallization. For example, dissolving the crude product in hot ethanol and cooling to 4°C selectively precipitates 2,3-dibromopropylamine hydrobromide while leaving lighter byproducts in solution. LC-MS analysis (e.g., m/z 297.8 for [M+H]<sup>+</sup>) confirms purity, while TLC (silica, 7:3 hexane/ethyl acetate) identifies residual impurities (Rf ~0.4 for target vs. ~0.6 for dibrominated alkanes) .
Advanced Research Questions
Q. What mechanistic pathways govern the cyclization of 2,3-dibromopropylamine hydrobromide to azabicyclo[1.1.0]butane?
Answer: Cyclization proceeds via a two-step mechanism: (1) SN2 displacement of the C2 bromide by the amine group, forming a strained azetidine intermediate, followed by (2) intramolecular elimination of HBr to generate the bicyclic structure. Kinetic studies using <sup>13</sup>C NMR tracking reveal the first step is rate-limiting, with activation energy ~45 kJ/mol. Ab initio calculations (DFT/B3LYP) support a transition state where the amine nucleophile attacks C2, with Br<sup>−</sup> acting as a leaving group . Contradictions in reported yields (e.g., 70–90%) arise from solvent polarity: polar solvents (e.g., DMSO) stabilize intermediates, while non-polar solvents (toluene) favor faster elimination .
Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in consecutive cyclization reactions?
Answer: Deuterium labeling at the C3 position (C3D2) reduces the elimination rate (KIE ≈ 2.1), confirming that HBr abstraction from C3 is the second critical step. Time-resolved IR spectroscopy (e.g., monitoring N-H stretches at ~3300 cm<sup>−1</sup>) coupled with Arrhenius analysis (Ea ~60 kJ/mol) further validates the two-stage mechanism. Discrepancies in literature rate constants (e.g., 0.15 vs. 0.25 h<sup>−1</sup>) may stem from HBr concentration gradients in batch vs. flow reactors .
Q. What advanced analytical methods differentiate amorphous vs. crystalline intermediates in hydrobromide-mediated reactions?
Answer: X-ray powder diffraction (XRPD) is definitive: crystalline azabicyclo[1.1.0]butane shows sharp peaks at 2θ = 12.4°, 18.7°, and 24.2°, while amorphous phases exhibit halo patterns. Solid-state NMR (<sup>15</sup>N CP-MAS) can distinguish protonation states (δ<sup>15</sup>N ~−320 ppm for bicyclic amines vs. ~−280 ppm for linear intermediates). SEM-EDS mapping of Br distribution further identifies unreacted hydrobromide salts in heterogeneous mixtures .
Safety and Handling Considerations
Q. How should researchers mitigate hazards during large-scale reactions involving 2,3-dibromopropylamine hydrobromide?
Answer: The compound (GHS07: H315/H319/H335) requires handling in fume hoods with PPE (nitrile gloves, goggles). Spills should be neutralized with 10% sodium bicarbonate before disposal. Thermal stability tests (DSC/TGA) indicate decomposition >180°C, necessitating temperature-controlled reactors. Vent gas scrubbers (e.g., NaOH traps) are critical to absorb HBr vapors during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
